molecular formula C19H15N3O5S B11455586 N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide

Cat. No.: B11455586
M. Wt: 397.4 g/mol
InChI Key: WITMEVIWNZSVLF-UHFFFAOYSA-N
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Description

N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • 3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid

Uniqueness

N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE stands out due to its combination of a cyclopenta[b]thiophene ring with a nitrophenyl group, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications .

Properties

Molecular Formula

C19H15N3O5S

Molecular Weight

397.4 g/mol

IUPAC Name

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C19H15N3O5S/c20-17(23)16-11-5-3-7-15(11)28-19(16)21-18(24)14-9-8-13(27-14)10-4-1-2-6-12(10)22(25)26/h1-2,4,6,8-9H,3,5,7H2,(H2,20,23)(H,21,24)

InChI Key

WITMEVIWNZSVLF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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